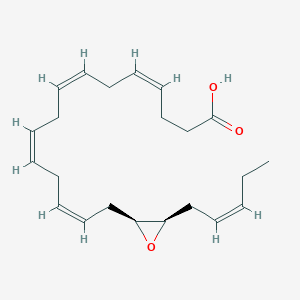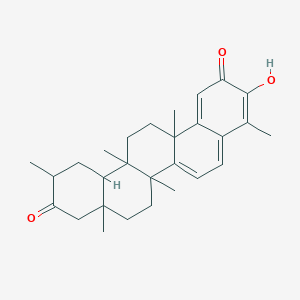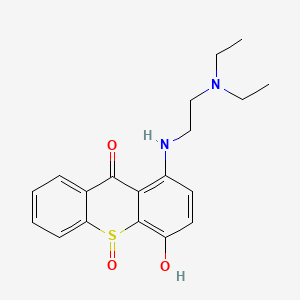
Hycanthone sulfoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hycanthone sulfoxide is a derivative of hycanthone, a compound known for its antiparasitic properties, particularly against schistosomiasis. This compound retains the core structure of hycanthone but includes a sulfoxide functional group, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hycanthone sulfoxide typically involves the oxidation of hycanthone. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or sodium periodate. The reaction conditions often require a controlled temperature and pH to ensure selective oxidation of the sulfur atom to the sulfoxide.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale oxidation processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The choice of oxidizing agent and reaction conditions would be tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Hycanthone sulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide group can be reduced back to the sulfide using reducing agents like lithium aluminum hydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, or halides under basic or acidic conditions.
Major Products:
Oxidation: Hycanthone sulfone.
Reduction: Hycanthone.
Substitution: Various substituted thioxanthenone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other sulfur-containing compounds.
Biology: Investigated for its effects on enzyme activity and protein interactions.
Medicine: Explored for its antiparasitic properties and potential anticancer activity.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
Hycanthone sulfoxide exerts its effects primarily through DNA intercalation and inhibition of nucleic acid biosynthesis. It can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it inhibits enzymes such as topoisomerases and apurinic endonuclease 1 (APE1), which are crucial for DNA repair and maintenance . This dual mechanism of action contributes to its antiparasitic and potential anticancer properties.
Comparison with Similar Compounds
Hycanthone: The parent compound, known for its antiparasitic activity.
Lucanthone: Another derivative with similar DNA intercalating properties.
Miracil D: A related thioxanthenone compound with antitumor activity.
Comparison: Hycanthone sulfoxide is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity. Compared to hycanthone and lucanthone, this compound may exhibit different pharmacokinetics and toxicity profiles, making it a valuable compound for further research and development .
Properties
CAS No. |
37599-14-7 |
|---|---|
Molecular Formula |
C19H22N2O3S |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-hydroxy-10-oxothioxanthen-9-one |
InChI |
InChI=1S/C19H22N2O3S/c1-3-21(4-2)12-11-20-14-9-10-15(22)19-17(14)18(23)13-7-5-6-8-16(13)25(19)24/h5-10,20,22H,3-4,11-12H2,1-2H3 |
InChI Key |
BOILIEWUSDEGAC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)O)S(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


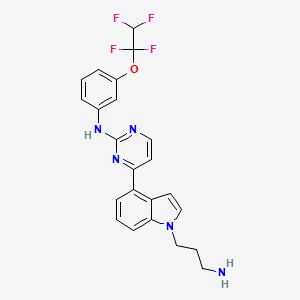

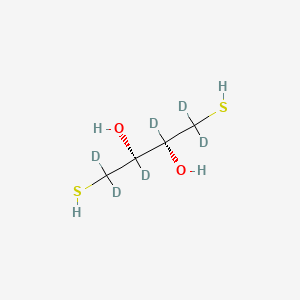
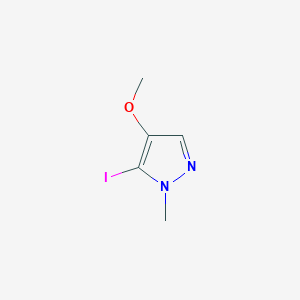
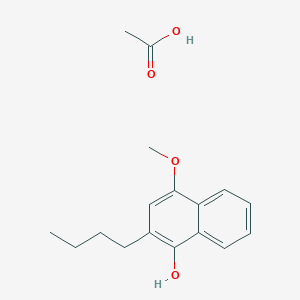
![[2,3-Dihydroxypropoxy(hydroxy)phosphoryl] 2,6-diaminohexanoate](/img/structure/B12295556.png)
![Phosphoric acid, mono(phenylmethyl) mono(5,8,13,14-tetrahydro-14-methyl-8,13-dioxobenz[5,6]isoindolo[2,1-b]isoquinolin-9-yl) ester, sodium salt (9CI)](/img/structure/B12295557.png)
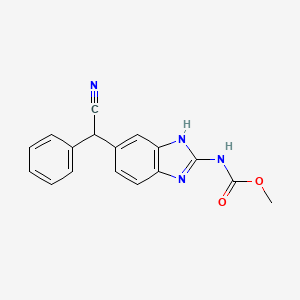
![(2S)-2-[(2S)-2-{1-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido]-3,6,9,12-tetraoxapentadecan-15-amido}-3-methylbutanamido]propanoic acid](/img/structure/B12295568.png)

![2-(Hydroxymethyl)-6-[4-(4-hydroxyphenyl)butan-2-yloxy]oxane-3,4,5-triol](/img/structure/B12295589.png)
